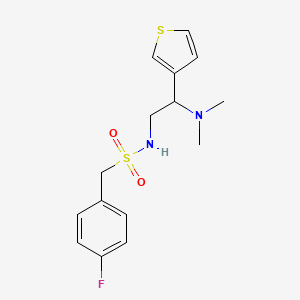

![molecular formula C19H22FN3O3S2 B2378514 1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 923367-47-9](/img/structure/B2378514.png)

1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

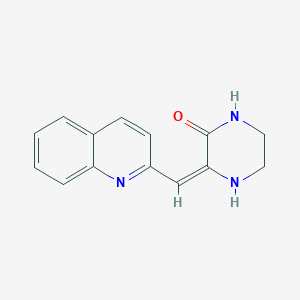

This compound is a part of a series of “tetrahydrobenzo[d]thiazoles” . It is designed as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was designed from a novel lead identified in silico . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a tetrahydrobenzo[d]thiazolyl piperidine carboxamide . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity .Chemical Reactions Analysis

The compound is designed to inhibit both CK2 and GSK3β kinases simultaneously . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .Aplicaciones Científicas De Investigación

Anticancer Activity

- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer potential. Some derivatives exhibited strong anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Activity

- Tetracyclic quinolone antibacterials with novel structures were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the utility of structurally similar compounds in developing new antibacterial agents (Taguchi et al., 1992).

Antituberculosis Activity

- Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity and offering a new approach for tuberculosis therapy (Jeankumar et al., 2013).

Material Science

- Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, exhibiting high thermal stability and good solubility in organic solvents. These materials could have potential applications in high-performance polymers and materials science (Liu et al., 2013).

Herbicide Development

- Novel fluoro intermediates for herbicidal sulfonylureas were prepared, illustrating the role of selective fluorine substitution in enhancing the activity and selectivity of herbicides, potentially leading to the development of more effective agricultural chemicals (Hamprecht et al., 1999).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFMUGAUURIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)